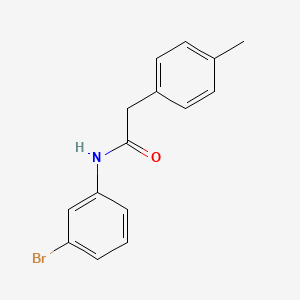![molecular formula C18H19N3O2 B5748399 2,2-dimethyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5748399.png)
2,2-dimethyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-dimethyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide, also known as DMOP, is a synthetic compound that has been widely used in scientific research for its potential pharmacological properties. DMOP belongs to the class of oxazolo[4,5-b]pyridine derivatives, which have been reported to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Mécanisme D'action
The exact mechanism of action of 2,2-dimethyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide is not fully understood. However, it has been suggested that 2,2-dimethyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide exerts its pharmacological effects by modulating the activity of certain receptors in the body, such as the cannabinoid receptors CB1 and CB2, and the vanilloid receptor TRPV1. 2,2-dimethyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide has been reported to act as an agonist at CB1 and CB2 receptors, which are involved in pain perception, inflammation, and other physiological processes. 2,2-dimethyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide has also been shown to activate TRPV1 receptors, which are involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
2,2-dimethyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models of pain, suggesting its potential use as an analgesic drug. 2,2-dimethyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide has also been reported to possess anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. In addition, 2,2-dimethyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide has been shown to induce apoptosis in cancer cells, suggesting its potential use as an anticancer drug.
Avantages Et Limitations Des Expériences En Laboratoire
2,2-dimethyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has also been extensively studied for its potential pharmacological properties, making it a well-established research tool. However, 2,2-dimethyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide has some limitations for use in lab experiments. It has been reported to exhibit some toxicity in animal models, which may limit its use in certain experiments. In addition, its exact mechanism of action is not fully understood, which may limit its use in some research areas.
Orientations Futures
There are several future directions for further research on 2,2-dimethyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide. One potential research area is the development of 2,2-dimethyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide derivatives with improved pharmacological properties, such as increased potency and selectivity. Another potential research area is the investigation of the molecular mechanisms underlying the pharmacological effects of 2,2-dimethyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide, which may provide insights into the development of new drugs for pain, inflammation, and cancer. Additionally, the potential use of 2,2-dimethyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide as a therapeutic agent in human diseases should be explored further.
Méthodes De Synthèse
The synthesis of 2,2-dimethyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide involves the reaction of 2-methyl-4-(2-nitrophenyl)-1,3-oxazole with 2-aminomethylpyridine in the presence of a reducing agent such as palladium on carbon. The resulting intermediate is then subjected to a reaction with 2,2-dimethylpropionyl chloride to yield 2,2-dimethyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide. The purity of 2,2-dimethyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide can be improved by recrystallization from an appropriate solvent.
Applications De Recherche Scientifique
2,2-dimethyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide has been extensively studied for its potential pharmacological properties. It has been reported to exhibit potent antinociceptive effects in animal models of pain, suggesting its potential use as an analgesic drug. 2,2-dimethyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. In addition, 2,2-dimethyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide has been reported to have antitumor activity by inducing apoptosis in cancer cells.
Propriétés
IUPAC Name |
2,2-dimethyl-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-11-10-12(7-8-13(11)20-17(22)18(2,3)4)16-21-15-14(23-16)6-5-9-19-15/h5-10H,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCBYCOVADXHAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(cyclopropylmethyl)(propyl)amino]methyl}-2-methoxyphenol](/img/structure/B5748328.png)
![2-(4-ethoxyphenyl)-6-methyl-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B5748335.png)



![1-ethyl-4-[(3-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5748365.png)
![2-{[(2-methyl-3-nitrophenyl)amino]carbonyl}phenyl acetate](/img/structure/B5748373.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenylacetamide](/img/structure/B5748380.png)
![N'-[(cyclohexylacetyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5748393.png)
![4-tert-butyl-N'-[1-(4-chlorophenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5748398.png)
![2-fluoro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5748414.png)
